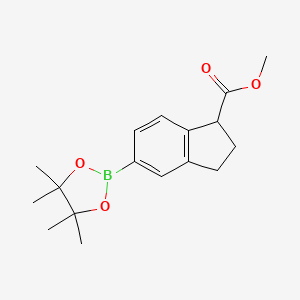

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

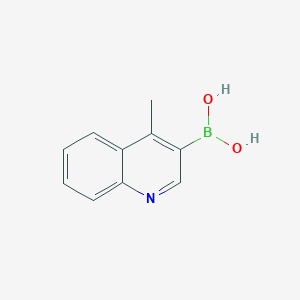

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically stable and react with various organic halides in the presence of a palladium catalyst to form carbon-carbon bonds .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable organic substrate with a boronic ester or acid . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of these compounds typically includes a boron atom bonded to two oxygen atoms and a carbon ring, forming a five-membered boronate ester ring . The exact structure would depend on the specific compound.Chemical Reactions Analysis

In chemical reactions, these compounds often act as boron sources in Suzuki-Miyaura cross-coupling reactions . They can react with various organic halides to form carbon-carbon bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their exact structure. They are typically solid at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate and related compounds have been a subject of study for their synthesis and structural properties. Researchers have focused on creating boric acid ester intermediates with benzene rings through multi-step substitution reactions. These compounds have been structurally characterized using various spectroscopic methods, such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Further, their molecular structures have been confirmed through X-ray diffraction and compared with values obtained through density functional theory (DFT) calculations, showing consistency between the DFT-optimized molecular structures and the crystal structures. Studies also delve into the molecular electrostatic potential and frontier molecular orbitals of these compounds, revealing some of their physicochemical properties (Huang et al., 2021) (Wu et al., 2021) (Ye et al., 2021) (Liao et al., 2022).

Synthesis Techniques and Applications

These compounds have also been synthesized through various innovative techniques and have found application in different fields. For instance, the Pd-catalyzed borylation of arylbromides has been explored for creating these compounds, demonstrating efficiency in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method showed particular effectiveness in the borylation of arylbromides bearing sulfonyl groups compared to traditional methods (Takagi & Yamakawa, 2013). Additionally, these compounds have been incorporated into building blocks for the synthesis of biologically active derivatives, demonstrating their potential in the development of new drugs and odorants (Büttner et al., 2007).

Advanced Materials and Applications

In the realm of materials science, these compounds have been utilized in the synthesis of polymers and other complex materials. For instance, they have been involved in the synthesis of conjugated polymers through palladium-catalyzed Suzuki coupling methods, highlighting their role in creating materials with specific properties like luminescence (Grigoras & Antonoaia, 2005) (Cheon et al., 2005). These materials have applications in various fields, including optoelectronics and sensor technology, showcasing the versatile nature of these compounds.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established field with many applications in the synthesis of pharmaceuticals and fine chemicals . Future research may focus on developing new reactions involving these compounds, or improving the efficiency and selectivity of existing reactions .

Propriétés

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)12-7-9-13-11(10-12)6-8-14(13)15(19)20-5/h7,9-10,14H,6,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGLJBBHFZVGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B6591556.png)